PRN694

Description

Propriétés

IUPAC Name |

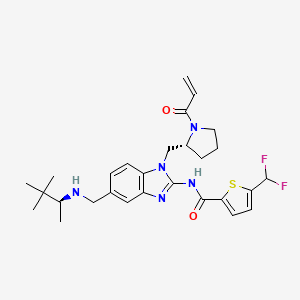

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTKFBGDLDPFLB-PKOBYXMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575818-46-0 |

Source

|

| Record name | PRN-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Covalent Kinase Inhibitor PRN694: A Technical Overview of its Molecular Targeting and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the Tec family of kinases that play a critical role in the signaling pathways of T-cells and Natural Killer (NK) cells. By forming an irreversible covalent bond with specific cysteine residues within the ATP-binding sites of ITK and RLK, this compound effectively blocks their kinase activity. This inhibition disrupts downstream signaling cascades initiated by the T-cell receptor (TCR) and Fc receptor (FcR), leading to the attenuation of T-cell and NK-cell activation, proliferation, and pro-inflammatory cytokine release. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Molecular Target Identification and Selectivity

The primary molecular targets of this compound have been identified as Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), also known as TXK.[1][2][3] Both ITK and RLK are crucial mediators of intracellular signaling in T-cells and NK cells.[1][2][3]

This compound is a covalent inhibitor, forming an irreversible bond with cysteine residue 442 (Cys442) of ITK and cysteine residue 350 (Cys350) of RLK.[1][2][3] This covalent binding occurs within the ATP binding pocket of the kinases, leading to a durable and extended inhibition of their enzymatic activity.[1][2]

The selectivity of this compound has been assessed against a panel of other kinases, demonstrating a high degree of specificity for ITK and RLK. While it shows some activity against other Tec family kinases, the potency is significantly higher for its primary targets.

Data Presentation: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Kinase Family |

| ITK | 0.3 | Tec |

| RLK | 1.4 | Tec |

| TEC | 3.3 | Tec |

| BTK | 17 | Tec |

| BMX | 17 | Tec |

| BLK | 125 | Src |

| JAK3 | 30 | JAK |

Data compiled from publicly available sources.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the signaling pathways downstream of the T-cell receptor (TCR) and Fc receptors (FcR) in T-cells and NK cells, respectively.

Inhibition of T-Cell Receptor (TCR) Signaling

Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated that is critically dependent on the activity of ITK and RLK. These kinases are activated and subsequently phosphorylate and activate Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), culminating in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB. These transcription factors then translocate to the nucleus to drive the expression of genes involved in T-cell activation, proliferation, and the production of pro-inflammatory cytokines.

This compound, by covalently inhibiting ITK and RLK, blocks the phosphorylation and activation of PLCγ1, thereby abrogating the entire downstream signaling cascade. This results in the suppression of T-cell activation and effector functions.

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. ITK and RLK Inhibitor this compound Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

PRN694: A Covalent Inhibitor of ITK and RLK - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a novel, potent, and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key Tec family kinases critical for T-cell and Natural Killer (NK) cell signaling.[1] By forming an irreversible covalent bond with specific cysteine residues within the ATP-binding site of ITK (Cys442) and RLK (Cys350), this compound effectively blocks their kinase activity.[2] This inhibition leads to the attenuation of downstream signaling pathways, resulting in reduced T-cell and NK-cell activation, proliferation, and pro-inflammatory cytokine release.[1][3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for T-cell or NK-cell mediated inflammatory, autoimmune, and malignant diseases.[3][4] This technical guide provides a comprehensive overview of the core data and methodologies associated with the preclinical characterization of this compound.

Mechanism of Action

This compound was developed through a combination of covalent targeting technology and structure-based drug design to achieve high potency and selectivity.[4] Its mechanism of action relies on the formation of a covalent bond with a non-catalytic cysteine residue present in the ATP-binding pocket of ITK and RLK.[2] This irreversible binding provides an extended target residence time, leading to durable pharmacodynamic effects that outlast the plasma half-life of the compound.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro kinase assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Potency of this compound against Tec Family Kinases

| Kinase | IC50 (nM) |

| ITK | 0.3[4] |

| RLK | 1.3[4] |

| TEC | >100 |

| BTK | >100 |

| BMX | >100 |

Table 2: Covalent Inhibitor Kinetic Parameters for this compound

| Kinase | k_inact/K_i (µM⁻¹s⁻¹) |

| ITK | 4.7[5] |

| RLK | 0.46[5] |

Table 3: Selectivity of this compound against a Broader Kinase Panel

A screen of this compound at a concentration of 1 µM against a panel of 250 kinases revealed that only a small number of kinases were inhibited by more than 90%.[1] Notably, these were non-TEC family kinases that do not possess a cysteine residue susceptible to covalent binding in the same position as ITK and RLK, suggesting that their inhibition would be transient in vivo.[1]

Signaling Pathways

ITK and RLK are crucial downstream mediators of the T-cell receptor (TCR) and Fc receptor (FcR) signaling pathways in T-cells and NK cells, respectively.[1] Upon receptor engagement, these kinases are activated and subsequently phosphorylate and activate phospholipase Cγ1 (PLCγ1).[1] This leads to a cascade of downstream events, including calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell activation, cytokine production, and proliferation.[1] this compound, by inhibiting ITK and RLK, effectively blocks these downstream signaling events.[1]

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ITK Kinase Enzyme System Application Note [promega.com]

- 4. Inhibition of ITK and RLK Kinases with this compound: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Discovery and Synthesis of PRN694

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a novel, irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell and Natural Killer (NK) cell signaling pathways. Developed through a sophisticated combination of structure-based design and covalent targeting technology, this compound exhibits high potency and selectivity. It forms a covalent bond with specific cysteine residues within the kinase domains of ITK and RLK, leading to prolonged target engagement and durable attenuation of immune cell function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols used in the characterization of this compound, positioning it as a significant tool for research and a potential therapeutic for T-cell or NK-cell mediated diseases.

Discovery and Rationale

The Tec family kinases, particularly ITK and RLK, are critical mediators of intracellular signaling downstream of the T-cell receptor (TCR) and Fc receptor (FcR). Their central role in lymphocyte activation makes them attractive targets for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and malignancies.[1][2] The development of selective inhibitors, however, has been challenging due to the high degree of homology within the ATP-binding sites of human kinases.[1]

The discovery of this compound was spearheaded by a structure-based design strategy aimed at achieving high selectivity and potency.[1][3] Molecular modeling was employed to design molecules that could interact with a non-conserved cysteine residue (Cys-442 in ITK) within the ATP binding pocket, allowing for a covalent, irreversible mode of inhibition.[2][3] This "tailored covalency" approach was combined with the optimization of a benzimidazole scaffold, which was predicted to form key hydrogen bonds with the hinge residues of the kinase's ATP binding pocket.[3] This dual-pronged strategy culminated in the identification of this compound as a lead candidate with exceptional potency and a desirable selectivity profile.[3][4]

Mechanism of Action

This compound functions as an irreversible, covalent inhibitor of ITK and RLK.[5] Its mechanism involves the specific targeting of cysteine residues located in the ATP binding sites of these kinases—Cys-442 in ITK and the homologous Cys-350 in RLK.[2] The acrylamide "warhead" of this compound forms a stable covalent bond with the thiol group of these cysteine residues.[3] This irreversible binding physically blocks the ATP binding pocket, thereby preventing the kinase from phosphorylating its downstream substrates.[1][2]

By inhibiting ITK and RLK, this compound effectively disrupts the signaling cascade initiated by TCR and FcR activation. This leads to the downstream blockade of key activation markers and transcription factors, including the nuclear translocation of NFAT1, JunB, and pIκBα, as well as the phosphorylation of ERK.[5] The ultimate consequence is the potent inhibition of T-cell and NK-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][6]

Data Presentation

Quantitative analysis demonstrates the high potency and selectivity of this compound for ITK and RLK, alongside its durable pharmacodynamic effects in vivo.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) | Notes |

| ITK | 0.3 | Irreversible covalent inhibition.[5] |

| RLK | 1.4 | Irreversible covalent inhibition.[5] |

| TEC | 3.3 | - |

| BTK | 17 | Interaction was found to be reversible.[3] |

| BMX | 17 | - |

| JAK3 | 30 | - |

| BLK | 125 | - |

Table 2: In Vivo Pharmacodynamics (Mouse Model)

| Time Post-Dose | ITK Occupancy (%) | Plasma Concentration (µM) |

| 1 hour | 98 | 2.8 |

| 6 hours | 95 | 0.66 |

| 14 hours | 54 | 0.027 |

| Data derived from a single-dose study, demonstrating extended target residence time even as plasma concentration decreases.[5] |

Synthesis of this compound

While the primary literature refers to patent documents for the complete synthesis protocol, a representative synthesis of the core benzimidazole-carboxamide structure coupled with a piperazine-thiophene moiety can be proposed based on established medicinal chemistry techniques. The key steps involve the formation of the benzimidazole core, amide bond formation, and finally, the Michael addition to form the acrylamide warhead.

Disclaimer: The following is a generalized, plausible synthetic route. The exact, step-by-step protocol with specific reagents, conditions, and yields is proprietary and detailed in patent WO2014036016.

References

- 1. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Google Patents Advanced Search [patents.google.com]

- 3. epo.org [epo.org]

- 4. Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Basis for PRN694 Binding to ITK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the binding of PRN694 to Interleukin-2-inducible T-cell kinase (ITK). This compound is a potent and selective covalent inhibitor of ITK and Resting Lymphocyte Kinase (RLK), both crucial mediators of intracellular signaling in T-cells and Natural Killer (NK) cells.[1][2][3] This document details the binding mechanism, presents quantitative binding data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Mechanism of Covalent Inhibition

This compound was developed through a structure-based design approach that combined tailored covalency with molecular modeling.[1][2][4] The inhibitor is designed to form an irreversible covalent bond with a specific cysteine residue within the ATP-binding pocket of ITK, thereby blocking its kinase activity.[1][2]

The key features of this compound's binding to ITK are:

-

Covalent Bonding: this compound specifically targets Cysteine 442 (Cys442) in the hinge region of ITK.[1][2][5] The acrylamide warhead of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys442.[1] This irreversible binding leads to a prolonged pharmacodynamic effect and extended target residence time.[1][2]

-

ATP Pocket Occupancy: The core of the this compound molecule, an aminobenzimidazole scaffold, occupies the ATP binding site. Molecular modeling suggests that this scaffold forms two hydrogen bonds with the backbone amides of the hinge region residues, mimicking the binding of ATP.[1]

-

Structural Elements for Potency and Selectivity: A CF2-thiophene moiety was incorporated to provide high potency for kinases with either a phenylalanine or a threonine gatekeeper residue. A methylpyrrolidine linker positions the acrylamide warhead for optimal interaction with Cys442.[1]

While the design of this compound was guided by existing X-ray crystal structures of ITK in complex with other inhibitors, a publicly available co-crystal structure of this compound bound to ITK has not been identified. However, the crystal structure of a different covalent inhibitor targeting the same Cys442 residue (PDB ID: 4KIO) provides structural insights into the covalent targeting of this residue in ITK.

Quantitative Binding Data

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound's interaction with ITK and other kinases.

Table 1: In Vitro Potency of this compound against ITK and RLK

| Kinase | IC50 (nM) | k_inact_ / K_i_ (μM⁻¹s⁻¹) |

| ITK | 0.3[1][6] | 4.7[5] |

| RLK | 1.4[1] | 0.46[5] |

Table 2: Selectivity Profile of this compound against a Panel of Kinases

| Kinase | IC50 (nM) |

| TEC | 3.3[1] |

| BTK | 17 (reversible binding)[1] |

Data for the complete kinase selectivity profile can be found in the supplementary information of Zhong et al., 2015.[7]

ITK Signaling Pathway and Inhibition by this compound

ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1. These transcription factors orchestrate T-cell activation, proliferation, and cytokine production.[1][8]

By covalently binding to and inhibiting ITK, this compound effectively blocks these downstream signaling events, leading to the suppression of T-cell activation and effector functions.[1][5]

Caption: ITK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding of this compound to ITK.

In Vitro Kinase Inhibition Assay (Microfluidic)

This assay is used to determine the potency (IC50) and kinetics (k_inact_/K_i_) of covalent inhibitors.

Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human ITK enzyme, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. Serial dilutions of this compound are also prepared.

-

Enzyme-Inhibitor Incubation: ITK is pre-incubated with varying concentrations of this compound for different durations to assess time-dependent inhibition, a characteristic of covalent inhibitors.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Detection: The reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. In a microfluidic assay, this is often detected by a change in fluorescence polarization or mobility shift.

-

Data Analysis: For IC50 determination, the percentage of inhibition is plotted against the inhibitor concentration. For kinetic analysis of covalent inhibition, the observed rate of inactivation (k_obs_) is determined at each inhibitor concentration and plotted against the inhibitor concentration to determine k_inact_ and K_i_.

Cellular Assays

a) T-Cell Activation (CD69 Expression)

This assay measures the ability of this compound to inhibit TCR-induced T-cell activation.

Methodology:

-

Cell Culture: Jurkat T-cells or primary human T-cells are cultured in appropriate media.

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a short period (e.g., 30 minutes).[1]

-

Stimulation: T-cells are stimulated with anti-CD3/anti-CD28 antibodies to mimic TCR activation.[1]

-

Staining and Analysis: After a 6-hour incubation, cells are stained with a fluorescently labeled anti-CD69 antibody and analyzed by flow cytometry to quantify the percentage of CD69-positive cells.[1]

b) T-Cell Proliferation (CFSE Assay)

This assay assesses the effect of this compound on T-cell proliferation following activation.

Methodology:

-

Cell Labeling: Isolated primary T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Inhibitor Treatment and Stimulation: CFSE-labeled cells are pre-treated with this compound and then stimulated with anti-CD3/anti-CD28 antibodies.[1]

-

Culture: Cells are cultured for several days (e.g., 6 days) to allow for multiple rounds of cell division.[1]

-

Analysis: The fluorescence intensity of CFSE in the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division, allowing for the quantification of proliferation.

Molecular Modeling

Molecular modeling was utilized in the design of this compound to predict its binding mode and guide the optimization of its structure.

Methodology:

-

Template Selection: A superposition of available X-ray crystal structures of ITK in complex with various small molecule inhibitors was used to identify suitable starting points and vectors for targeting Cys442.[1]

-

Ligand Docking: Designed ligands, including the precursors to this compound, were manually docked into the ATP-binding site of the ITK crystal structure.

-

Energy Minimization: The docked poses were subjected to energy minimization to relieve any steric clashes and refine the binding conformation.

-

Conformational Analysis: A low-mode conformational analysis was performed for the covalently bound ligand to generate and evaluate different potential binding conformations.[1]

-

Visual Analysis and Scoring: The final docked conformations were visually inspected and scored based on factors such as hydrogen bonding interactions with the hinge region and the proximity of the acrylamide warhead to Cys442.[1]

Conclusion

This compound is a highly potent and selective covalent inhibitor of ITK that achieves its inhibitory activity through the formation of an irreversible bond with Cys442 within the ATP-binding pocket. Its structure has been rationally designed to optimize interactions with the hinge region and to position the reactive acrylamide moiety for efficient covalent modification. The durable target engagement of this compound translates to the effective blockade of TCR signaling and suppression of T-cell-mediated immune responses, highlighting its therapeutic potential for a range of autoimmune and inflammatory diseases. Further elucidation of the precise structural interactions through co-crystallography would provide even greater insight into the binding of this important class of inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Discovery of Novel Irreversible Inhibitors of Interleukin (IL)-2-inducible Tyrosine Kinase (Itk) by Targeting Cysteine 442 in the ATP Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]

- 4. mucosalimmunology.ch [mucosalimmunology.ch]

- 5. rcsb.org [rcsb.org]

- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Discovery of novel irreversible inhibitors of interleukin (IL)-2-inducible tyrosine kinase (Itk) by targeting cysteine 442 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PRN694: A Deep Dive into the Covalent Inhibition of T-Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway. By irreversibly binding to these kinases, this compound effectively blocks downstream signaling cascades, leading to the inhibition of T-cell activation, proliferation, and pro-inflammatory cytokine release. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Introduction

T-cells are critical mediators of the adaptive immune response, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. The Tec family kinases, particularly ITK and RLK, play a pivotal role in transducing signals from the T-cell receptor. Upon TCR engagement, these kinases are activated and subsequently phosphorylate downstream targets, initiating a signaling cascade that results in T-cell activation and proliferation. The development of selective inhibitors for these kinases represents a promising therapeutic strategy for a range of T-cell mediated pathologies.

This compound is a novel, orally available small molecule designed to covalently bind to a specific cysteine residue within the ATP-binding site of ITK (Cys442) and RLK (Cys350).[1][2][3] This irreversible binding leads to a durable and potent inhibition of their kinase activity.[1][2] This guide will explore the molecular basis of this compound's inhibitory action and its functional consequences on T-cell biology.

Mechanism of Action: Covalent Inhibition of ITK and RLK

This compound's mechanism of action is centered on its ability to form a stable, covalent bond with its target kinases. This irreversible inhibition offers a distinct pharmacological profile compared to reversible inhibitors, potentially leading to a more sustained and profound therapeutic effect.

T-Cell Receptor Signaling Pathway

The TCR signaling pathway is a complex network of protein interactions that ultimately dictates the T-cell's response to an antigen. The following diagram illustrates the central role of ITK and RLK in this pathway and the point of intervention for this compound.

Caption: TCR Signaling Pathway and the inhibitory action of this compound.

Downstream Effects of ITK/RLK Inhibition

Inhibition of ITK and RLK by this compound leads to the blockade of several key downstream signaling events, including:

-

Phospholipase C gamma 1 (PLCγ1) activation: this compound prevents the phosphorylation and activation of PLCγ1.[4]

-

Calcium Mobilization: Consequently, the production of inositol triphosphate (IP3) and subsequent calcium flux are inhibited.[4][5]

-

NFAT Activation: The lack of calcium signaling prevents the activation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[4][5]

-

NF-κB Signaling: this compound also blocks the activation of the NF-κB pathway.[4][5]

The culmination of these effects is a profound suppression of T-cell activation, proliferation, and the production of inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Tec family kinases and other related kinases.

| Kinase | IC50 (nM) |

| ITK | 0.3 [5] |

| RLK | 1.4 [5] |

| TEC | 3.3[5] |

| BTK | 17[5] |

| BMX | 17[5] |

| BLK | 125[5] |

| JAK3 | 30[5] |

Data presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Cellular Activity

This compound demonstrates potent inhibition of T-cell proliferation in cellular assays.

| Cell Type | Assay | Effect |

| Human CD4+ and CD8+ T-cells | Anti-CD3/CD28-induced proliferation | Significant inhibition (p<0.01)[5] |

| Primary NK cells | FcR-induced killing | Significant attenuation at concentrations > 0.37 µM[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the potency of this compound against purified ITK and RLK enzymes.

Methodology:

-

Recombinant ITK or RLK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by microfluidics-based capillary electrophoresis.

-

The extent of phosphorylation is quantified by fluorescence detection, and IC50 values are calculated.[2]

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

CD4+ and CD8+ T-cells are purified using magnetic-activated cell sorting (MACS).

-

T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.

-

T-cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to induce proliferation.

-

Cells are cultured for 5-6 days.

-

Proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.[5]

Immunoblot Analysis

Objective: To investigate the effect of this compound on TCR signaling pathways.

Methodology:

-

Jurkat T-cells or primary human T-cells are pre-treated with this compound or vehicle control.

-

Cells are stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., PLCγ1, ERK, IκBα).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.[5]

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a novel T-cell proliferation inhibitor like this compound.

Caption: A generalized experimental workflow for this compound characterization.

Conclusion

This compound is a highly potent and selective covalent inhibitor of ITK and RLK that effectively abrogates T-cell proliferation by disrupting critical TCR signaling pathways. Its irreversible mechanism of action provides durable target engagement, translating to robust inhibition of T-cell activation and effector functions. The comprehensive data presented in this guide underscore the therapeutic potential of this compound for the treatment of a wide range of T-cell-mediated inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ITK and RLK Inhibitor this compound Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Covalent ITK/RLK Inhibitor PRN694 Attenuates Natural Killer Cell Effector Functions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the effects of PRN694, a potent and selective covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), on the function of Natural Killer (NK) cells. This compound demonstrates significant, dose-dependent inhibition of Fc receptor (FcR)-mediated NK cell activation, including degranulation and cytotoxicity.[1][2][3] This document provides a comprehensive summary of the available preclinical data, detailed experimental methodologies for assessing this compound's impact on NK cells, and a visualization of the pertinent signaling pathways. The findings presented herein underscore the therapeutic potential of targeting ITK and RLK in NK cell-mediated pathologies.[1][3][4]

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid response to transformed and virally infected cells. Their effector functions, including cytokine production and antibody-dependent cell-mediated cytotoxicity (ADCC), are tightly regulated by a balance of activating and inhibitory signals. A key activating receptor on NK cells is CD16 (FcγRIIIa), which, upon engagement with the Fc portion of IgG antibodies, initiates a signaling cascade leading to the release of cytotoxic granules and pro-inflammatory cytokines.[5][6]

Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), members of the Tec family of non-receptor tyrosine kinases, are crucial mediators of intracellular signaling downstream of activating receptors in lymphocytes, including NK cells.[4][7] this compound is a novel, irreversible covalent inhibitor that selectively targets ITK and RLK, forming a covalent bond with specific cysteine residues (C442 in ITK and C350 in RLK) to block their kinase activity.[2][4][8][9] This targeted inhibition has been shown to prevent T-cell receptor (TCR) and Fc receptor-induced cellular activation.[1][3][4][10] This guide focuses specifically on the demonstrated effects of this compound on NK cell function.

Data Presentation: Quantitative Effects of this compound on NK Cell Function

The inhibitory activity of this compound on NK cell function has been quantified through various in vitro assays. The data consistently demonstrates a dose-dependent reduction in NK cell effector capabilities following treatment with this compound.

| Assay Type | Target Cells | Effector:Target Ratio | This compound Concentration | Observed Effect | Reference |

| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Rituximab-coated Jeko-1 cells | 25:1 | > 0.37 µM | Significant attenuation of NK cell-mediated killing | [3] |

| Degranulation (CD107a/b surface expression) | Plate-coated alemtuzumab | N/A | Dose-dependent | Significant inhibition of FcR-induced CD107a/b expression | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on NK cell function. These protocols are based on published studies involving this compound and standard laboratory procedures.[3]

Isolation of Primary Human Natural Killer Cells

Primary human NK cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human NK Cell Enrichment Cocktail), which depletes non-NK cells.

-

Purity Assessment: Confirm the purity of the isolated CD3-CD56+ NK cell population via flow cytometry.

NK Cell Degranulation Assay (CD107a/b Surface Expression)

This assay measures the surface expression of CD107a and CD107b, markers of cytotoxic granule release.

-

Cell Preparation: Resuspend enriched primary NK cells in complete RPMI 1640 medium.

-

Inhibitor Pre-treatment: Pre-treat the NK cells with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Stimulation: Transfer the pre-treated NK cells to plates pre-coated with alemtuzumab (10 µg/ml) to stimulate Fc receptor activation.

-

Antibody Staining: Add fluorescently conjugated anti-CD107a and anti-CD107b antibodies to the cell suspension at the beginning of the stimulation.

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Monensin/GolgiStop™) one hour into the incubation to allow for the accumulation of CD107a/b on the cell surface.

-

Incubation: Incubate the cells for a total of 6 hours at 37°C in a 5% CO2 incubator.[3]

-

Flow Cytometry Analysis: After incubation, wash the cells and stain for surface markers (e.g., CD3, CD56). Analyze the percentage of CD107a/b positive cells within the NK cell population using a flow cytometer.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies the ability of NK cells to lyse antibody-coated target cells.

-

Target Cell Preparation: Label Jeko-1 target cells with a viability dye (e.g., Calcein AM) and coat them with a rituximab biosimilar (1 µg/ml). Use an isotype control antibody for non-killing controls.

-

Effector Cell Preparation: Pre-treat isolated primary NK cells with various concentrations of this compound for 30 minutes.

-

Co-culture: Co-culture the pre-treated NK effector cells with the antibody-coated target cells at a 25:1 effector-to-target ratio.

-

Incubation: Incubate the co-culture for 16 hours.[3]

-

Quantification of Lysis: Measure the amount of lactate dehydrogenase (LDH) released into the supernatant from lysed target cells using a commercially available kit.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the LDH release in experimental wells compared to control wells with maximum and spontaneous release.

Immunoblot Analysis of NK Cell Signaling

This method is used to detect the phosphorylation status of key signaling proteins downstream of the Fc receptor.

-

Cell Treatment: Pre-treat isolated primary NK cells with 0.5 µM this compound or vehicle (DMSO) for 30 minutes.

-

Stimulation: Stimulate the cells with plate-coated alemtuzumab (10 µg/ml) for 45 minutes.[3]

-

Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of signaling proteins of interest (e.g., PLCγ1, IκBα, NFAT1).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualization of Signaling Pathways and Experimental Workflows

Fc Receptor Signaling Pathway in NK Cells and Inhibition by this compound

The following diagram illustrates the key signaling events downstream of the CD16 (FcγRIIIa) receptor in NK cells and the proposed point of inhibition by this compound. Upon antibody-mediated crosslinking of CD16, the associated CD3ζ chain is phosphorylated, leading to the recruitment and activation of Syk and Tec family kinases (ITK and RLK). These kinases, in turn, activate downstream signaling molecules such as PLCγ, culminating in calcium mobilization, degranulation, and cytotoxicity. This compound, by covalently inhibiting ITK and RLK, blocks this signaling cascade.

Caption: Fc Receptor signaling cascade in NK cells and this compound's point of inhibition.

Experimental Workflow for Assessing this compound's Effect on NK Cell Degranulation

The following diagram outlines the workflow for the NK cell degranulation assay.

Caption: Workflow for the NK cell degranulation (CD107a/b) assay.

Conclusion

The data and methodologies presented in this technical guide demonstrate that this compound is a potent inhibitor of NK cell effector functions. By targeting the Tec kinases ITK and RLK, this compound effectively blocks the Fc receptor-induced signaling cascade that is essential for NK cell-mediated degranulation and cytotoxicity.[1][3] This specific mechanism of action highlights the potential of this compound as a therapeutic agent in diseases where NK cell activity is pathogenic, such as certain autoimmune disorders and inflammatory conditions. Further investigation is warranted to fully elucidate the clinical applications of this novel ITK/RLK inhibitor.

References

- 1. Immune response - CD16 signaling in NK cells Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. hiv-forschung.de [hiv-forschung.de]

- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fc receptor - Wikipedia [en.wikipedia.org]

- 6. NK Cell-Fc Receptors Advance Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of ITK and RLK Kinases with this compound: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for PRN694 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK).[1][2] These Tec family kinases are crucial mediators of intracellular signaling downstream of the T-cell receptor (TCR) and Fc receptor (FcR), playing a pivotal role in the activation, proliferation, and differentiation of T-cells and Natural Killer (NK) cells.[1][2] By covalently binding to cysteine residues in the active sites of ITK (Cys442) and RLK (Cys350), this compound effectively blocks their kinase activity, leading to the attenuation of downstream signaling pathways.[2] These application notes provide detailed protocols for evaluating the in vitro activity of this compound in various cell-based assays.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| ITK | 0.3[3] |

| RLK | 1.3[3] |

Table 2: Cellular Activity of this compound in T-Cell Activation Assays

| Cell Type | Assay | Stimulation | This compound Concentration | Observed Effect |

| Jurkat T-cells | CD69 Expression | anti-CD3/anti-CD28 | 0.1 - 1.0 µM | Inhibition of CD69 induction[1] |

| Primary Human CD4+ T-cells | CD69 Expression | anti-CD3/anti-CD28 | 0.1 - 1.0 µM | Inhibition of CD69 induction[1] |

| Primary Human CD8+ T-cells | CD69 Expression | anti-CD3/anti-CD28 | 0.1 - 1.0 µM | Inhibition of CD69 induction[1] |

| Human PBMCs | IL-2, IFN-γ, IL-6 Production | anti-CD3/anti-CD28 | 20 nM - 5.0 µM | Inhibition of cytokine production[4] |

| Primary Human CD3+ T-cells | Proliferation (CFSE) | anti-CD3/anti-CD28 | 0.1 µM | Significant inhibition of CD4+ and CD8+ T-cell proliferation[1] |

Experimental Protocols

T-Cell and NK Cell Culture

-

Cell Lines: Jurkat T-cells can be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary Cells:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from healthy donor blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

-

Primary CD4+, CD8+ T-cells, and NK cells can be further purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[1]

-

Primary cells should be cultured in complete RPMI-1640 medium.

-

T-Cell Activation and this compound Treatment

Objective: To assess the effect of this compound on T-cell activation by measuring the expression of the early activation marker CD69.

Materials:

-

Jurkat T-cells or purified primary T-cells

-

This compound (dissolved in DMSO)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

96-well tissue culture plates

-

Flow cytometry buffer (PBS with 2% FBS)

-

Anti-CD69 antibody (fluorescently conjugated)

Protocol:

-

Seed Jurkat cells or primary T-cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[1]

-

Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[1]

-

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[1]

-

After incubation, harvest the cells and wash them with cold flow cytometry buffer.

-

Stain the cells with a fluorescently conjugated anti-CD69 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

-

Analyze the percentage of CD69-positive cells.

Western Blot Analysis of T-Cell Receptor (TCR) Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules in the TCR pathway.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-PLCγ1, p-ERK, p-IκBα, and NFAT1

-

Loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Coat a 6-well plate with anti-CD3 antibody (10 µg/mL) overnight at 4°C.

-

Wash the plate with PBS to remove unbound antibody.

-

Seed Jurkat T-cells (1 x 10⁷ cells/mL) in the plate.[3]

-

Pre-treat the cells with 0.5 µM this compound or vehicle (DMSO) for 30 minutes at 37°C.[1]

-

Stimulate the cells with soluble anti-CD28 antibody (1 µg/mL) for 45 minutes at 37°C.[1]

-

Lyse the cells with lysis buffer and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

T-Cell Proliferation Assay (CFSE)

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

-

Purified primary CD3+ T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

96-well tissue culture plates

Protocol:

-

Label purified CD3+ T-cells with 1 µM CFSE.[1]

-

Wash the cells to remove excess CFSE.

-

Seed the cells at 1 x 10⁶ cells/mL in a 96-well plate.

-

Pre-treat the cells with 0.1 µM this compound or vehicle (DMSO) for 30 minutes.[1]

-

Stimulate the cells with anti-CD3/anti-CD28 for 6 days.[1]

-

Harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

Human PBMCs

-

This compound

-

Anti-CD3 and anti-CD28 antibodies

-

ELISA or Cytometric Bead Array (CBA) kits for IL-2, IFN-γ, and IL-6

Protocol:

-

Seed human PBMCs at a suitable density in a 96-well plate.

-

Pre-treat the cells with this compound (e.g., 20 nM or 5.0 µM) or vehicle (DMSO).[4]

-

Stimulate the cells with anti-CD3/anti-CD28 for 18 hours.[4]

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2, IFN-γ, and IL-6 in the supernatant using ELISA or CBA according to the manufacturer's instructions.

Mandatory Visualization

Caption: this compound inhibits T-cell signaling by blocking ITK and RLK.

Caption: Workflow for assessing T-cell activation via CD69 expression.

References

- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ITK and RLK Kinases with this compound: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for PRN694 in Murine Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PRN694, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), in murine models of psoriasis.

Scientific Background

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by epidermal hyperplasia, aberrant immune cell infiltration, and the overproduction of pro-inflammatory cytokines.[1][2] T-lymphocytes, particularly T helper 17 (Th17) cells, play a pivotal role in the pathogenesis of psoriasis through the production of cytokines such as Interleukin-17A (IL-17A).[1][2]

This compound is a small molecule that covalently binds to and inhibits the Tec kinases ITK and RLK.[1][2] These kinases are crucial for T-lymphocyte activation, proliferation, differentiation, and the production of pro-inflammatory cytokines.[1][2] By inhibiting ITK and RLK, this compound effectively suppresses T-cell-mediated inflammation, making it a promising therapeutic candidate for psoriasis. Preclinical studies have demonstrated that this compound can significantly ameliorate the psoriasis-like phenotype in murine models by reducing epidermal thickness, decreasing immune cell infiltration, and inhibiting the production of IL-17A.[1][2]

Data Presentation

Note: Specific quantitative data from in vivo psoriasis studies with this compound are not publicly available and would need to be extracted from the primary literature, specifically Fuhriman et al., J Invest Dermatol, 2018. The tables below are structured to accommodate such data once obtained.

Table 1: Effect of this compound on Psoriasis-like Skin Phenotype in Imiquimod-Induced Murine Model

| Treatment Group | Psoriasis Area and Severity Index (PASI) Score (Mean ± SEM) | Epidermal Thickness (μm) (Mean ± SEM) |

| Vehicle Control | Data not available | Data not available |

| Imiquimod (IMQ) | Data not available | Data not available |

| IMQ + this compound | Data not available | Data not available |

Table 2: Effect of this compound on Immune Cell Infiltration and Cytokine Expression in Psoriatic Skin

| Treatment Group | CD3+ T-cell Infiltration (Cells/mm²) (Mean ± SEM) | γδ T-cell Infiltration (Cells/mm²) (Mean ± SEM) | IL-17A Expression (Relative Units) (Mean ± SEM) |

| Vehicle Control | Data not available | Data not available | Data not available |

| Psoriasis Model | Data not available | Data not available | Data not available |

| Psoriasis Model + this compound | Data not available | Data not available | Data not available |

Experimental Protocols

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice using the Toll-like receptor 7 agonist, imiquimod.

Materials and Reagents:

-

8-12 week old BALB/c or C57BL/6 mice

-

5% Imiquimod cream (e.g., Aldara™)

-

Electric shaver

-

Calipers for measuring skin thickness

-

This compound (formulation and vehicle to be determined from primary literature)

-

Phosphate-buffered saline (PBS)

-

Tissue collection and processing reagents (e.g., formalin, OCT medium)

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin (e.g., 2x3 cm).

-

Induction of Psoriasis:

-

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days.

-

For ear measurements, a small amount of cream can also be applied to the ear.

-

-

This compound Administration:

-

Note: The specific dosage, formulation, route of administration (e.g., oral gavage, intraperitoneal injection), and frequency of this compound are not publicly available and must be obtained from Fuhriman et al., J Invest Dermatol, 2018.

-

Administer the predetermined dose of this compound or vehicle control to the respective groups of mice daily, starting from day 0 or as a therapeutic intervention from a later time point.

-

-

Monitoring and Scoring:

-

Monitor the mice daily for signs of inflammation.

-

Score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter.

-

Measure the thickness of the dorsal skin and/or ear daily using calipers.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and immunofluorescence staining (for CD3+ and γδ T-cells).

-

Collect skin tissue for RNA or protein extraction to analyze cytokine levels (e.g., IL-17A via qPCR or ELISA).

-

Protocol 2: Rac1V12 Transgenic Psoriasis Model

This protocol utilizes a transgenic mouse model that expresses a constitutively active form of Rac1 in keratinocytes, leading to the spontaneous development of a psoriasis-like phenotype.

Materials and Reagents:

-

K14-Rac1V12 transgenic mice and wild-type littermate controls

-

This compound (formulation and vehicle to be determined from primary literature)

-

Calipers for measuring skin thickness

-

Tissue collection and processing reagents

Procedure:

-

Animal Model: Utilize K14-Rac1V12 transgenic mice, which develop a psoriasis-like skin phenotype. Wild-type littermates should be used as controls.

-

This compound Administration:

-

Note: The specific dosage, formulation, route of administration, and frequency of this compound for this model are not publicly available and must be obtained from Fuhriman et al., J Invest Dermatol, 2018.

-

Begin administration of this compound or vehicle control at a specified age or upon the appearance of skin lesions.

-

-

Monitoring:

-

Monitor the development and progression of the skin phenotype.

-

Measure skin thickness at regular intervals.

-

-

Sample Collection and Analysis:

-

Collect skin samples for histological, immunohistochemical, and molecular analysis as described in Protocol 1.

Visualizations

Caption: Mechanism of action of this compound in inhibiting T-cell mediated psoriasis pathogenesis.

Caption: General experimental workflow for evaluating this compound in a murine model of psoriasis.

References

Application Notes and Protocols for Assessing PRN694 Target Engagement in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] As a covalent inhibitor, this compound forms an irreversible bond with specific cysteine residues (C442 in ITK and C350 in RLK), leading to sustained inhibition of their kinase activity.[3][4] Understanding the degree of target engagement is crucial for correlating the pharmacodynamic effects of this compound with its clinical efficacy. These application notes provide a comprehensive protocol for assessing this compound target engagement in T-cells, encompassing both direct and indirect measures of target inhibition.

Signaling Pathway Overview

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, with ITK and RLK playing a pivotal role. These kinases activate Phospholipase Cγ1 (PLCγ1), which in turn leads to the activation of downstream transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor κB (NFκB), as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] this compound, by inhibiting ITK and RLK, effectively blocks these downstream signaling events, leading to the suppression of T-cell activation, proliferation, and cytokine release.[2][3]

Experimental Protocols

Direct Target Occupancy Assay (Adapted from TR-FRET for BTK)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to directly measure the occupancy of ITK/RLK by this compound in peripheral blood mononuclear cells (PBMCs). This method allows for the simultaneous measurement of both total and unbound (free) ITK/RLK.[5][6][7][8]

Experimental Workflow:

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Treatment: Resuspend PBMCs in RPMI-1640 media and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

TR-FRET Assay:

-

Add the cell lysate to a 384-well assay plate.

-

Add the TR-FRET reagent mix containing:

-

Terbium (Tb)-conjugated anti-ITK/RLK antibody (donor).

-

A fluorescently-labeled probe that binds to the active site of unbound ITK/RLK (acceptor for free protein).

-

A second fluorescently-labeled anti-ITK/RLK antibody that binds to a different epitope (acceptor for total protein).

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths corresponding to the two acceptors.

-

Data Analysis: Calculate the percentage of ITK/RLK occupancy by this compound using the ratio of the signals from the "free" and "total" protein acceptors.

Data Presentation:

| This compound Concentration (nM) | Mean TR-FRET Signal (Free ITK/RLK) | Mean TR-FRET Signal (Total ITK/RLK) | % Occupancy |

| 0 (Vehicle) | 10000 | 12000 | 0 |

| 0.1 | 8500 | 11900 | 15.8 |

| 1 | 5500 | 12100 | 54.5 |

| 10 | 2000 | 11800 | 83.1 |

| 100 | 500 | 12200 | 95.9 |

| 1000 | 100 | 12000 | 99.2 |

Phospho-Flow Cytometry for Downstream Signaling

This protocol assesses the phosphorylation status of key downstream signaling molecules, such as PLCγ1 and ERK, following T-cell activation in the presence of this compound. A reduction in phosphorylation indicates successful target engagement and inhibition of the signaling cascade.

Methodology:

-

T-Cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.

-

Inhibitor Pre-treatment: Pre-incubate the T-cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.

-

T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow intracellular antibody staining.

-

Staining: Stain the cells with fluorescently-labeled antibodies against phospho-PLCγ1 and phospho-ERK.

-

Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for the phosphorylated proteins.

Data Presentation:

| This compound Concentration (nM) | % p-PLCγ1 Positive Cells | % p-ERK Positive Cells |

| 0 (Stimulated) | 85.2 | 78.5 |

| 1 | 65.4 | 59.1 |

| 10 | 32.1 | 28.7 |

| 100 | 5.8 | 6.2 |

| 1000 | 1.2 | 1.5 |

| Unstimulated Control | 2.5 | 3.1 |

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a critical event downstream of PLCγ1 activation. This compound is expected to block this calcium flux.[9]

Methodology:

-

Cell Preparation: Load isolated T-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Inhibitor Treatment: Add varying concentrations of this compound or vehicle control to the cells.

-

Baseline Reading: Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Stimulation and Measurement: Add a stimulating agent (e.g., anti-CD3 antibody) and immediately begin recording the change in fluorescence over time.

-

Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.

Data Presentation:

| This compound Concentration (nM) | Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition of Calcium Flux |

| 0 (Stimulated) | 5000 | 0 |

| 1 | 3750 | 25 |

| 10 | 1500 | 70 |

| 100 | 500 | 90 |

| 1000 | 250 | 95 |

| Unstimulated Control | 200 | - |

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit T-cell proliferation upon stimulation, a key functional consequence of TCR signaling blockade.[2][9]

Methodology:

-

Cell Staining: Label isolated T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

-

Cell Culture: Plate the labeled T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

-

Inhibitor Addition: Add a range of this compound concentrations to the wells.

-

Incubation: Culture the cells for 3-5 days to allow for proliferation.

-

Data Acquisition: Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence in daughter cells.

Data Presentation:

| This compound Concentration (nM) | % Proliferating T-Cells | IC50 (nM) |

| 0 (Stimulated) | 92.3 | \multirow{5}{*}{~5} |

| 1 | 75.1 | |

| 10 | 48.5 | |

| 100 | 10.2 | |

| 1000 | 2.1 | |

| Unstimulated Control | 1.5 |

Cytokine Release Assay

This protocol measures the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, by activated T-cells, which is expected to be inhibited by this compound.[2][3]

Methodology:

-

Cell Culture and Treatment: Culture isolated T-cells with anti-CD3/CD28 stimulation in the presence of varying concentrations of this compound for 24-48 hours.

-

Supernatant Collection: Centrifuge the plates and collect the culture supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

Data Presentation:

| This compound Concentration (nM) | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |

| 0 (Stimulated) | 2500 | 3500 |

| 1 | 1800 | 2600 |

| 10 | 800 | 1200 |

| 100 | 150 | 250 |

| 1000 | 50 | 100 |

| Unstimulated Control | <20 | <30 |

Summary of this compound Activity

| Assay | Endpoint | This compound IC50 (nM) |

| In Vitro Kinase Assay | ITK Inhibition | 0.3[9] |

| In Vitro Kinase Assay | RLK Inhibition | 1.4[9] |

| T-Cell Proliferation | Inhibition of CD4+ & CD8+ proliferation | <10[9] |

| Calcium Flux | Inhibition of Ca2+ signaling | ~1-10[9] |

| Cytokine Release | Inhibition of IL-2 production | ~10-100 |

Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions. The provided data are for illustrative purposes.

Conclusion

This document provides a comprehensive set of protocols for assessing the target engagement of this compound in T-cells. By employing a combination of direct target occupancy assays and indirect functional assays that measure downstream signaling, proliferation, and cytokine release, researchers can gain a thorough understanding of the pharmacodynamic effects of this potent ITK/RLK inhibitor. The detailed methodologies and data presentation formats are intended to facilitate the consistent and robust evaluation of this compound in both preclinical and clinical research settings.

References

- 1. Deciphering the Selective Inhibition of ITK and RLK Kinases with this compound: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]

- 2. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Homogeneous BTK occupancy assay | EurekAlert! [eurekalert.org]

- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Th1 and Th17 Differentiation Using PRN694

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN694 is a potent and selective covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway.[1][2] By targeting these TEC family kinases, this compound effectively modulates T-cell activation and differentiation, making it a valuable tool for studying T-cell mediated inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, two critical subsets involved in the pathogenesis of various autoimmune disorders.

Mechanism of Action of this compound

This compound forms an irreversible covalent bond with specific cysteine residues within the ATP-binding sites of ITK (Cys442) and RLK (Cys350), leading to the inhibition of their kinase activity.[2][3] This dual inhibition disrupts downstream TCR signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1), nuclear factor of activated T-cells (NFAT), and the IκBα pathway.[1][4] The combined inhibition of both ITK and RLK is crucial as they have partially redundant roles in T-cell signaling. Notably, this compound has demonstrated potent inhibitory effects on both Th1 and Th17 differentiation and their respective hallmark cytokine production, IFN-γ and IL-17A.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| ITK | 0.3 |

| RLK | 1.3 |

Source:[6]

Table 2: In Vitro Inhibition of T-cell Differentiation and Function by this compound

| T-cell Subset | Parameter | Inhibitory Concentration | Effect |

| Th1 | IFN-γ production | 25 nM | >50% inhibition |

| Th17 | IL-17A production | 50-100 nM | ~50% inhibition |

| CD4+ and CD8+ T-cells | Proliferation (anti-CD3/CD28 stimulated) | 0.1 µM | Significant inhibition |

| Jurkat T-cells & Primary T-cells | CD69 expression (anti-CD3 stimulated) | 0.1 - 1.0 µM | Maximal inhibition |

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the key signaling events downstream of the T-cell receptor that are inhibited by this compound.

Caption: this compound inhibits ITK/RLK, blocking downstream TCR signaling.

Experimental Workflow for Studying Th1/Th17 Differentiation

This diagram outlines the general workflow for investigating the effect of this compound on T-cell differentiation.

Caption: Workflow for assessing this compound's effect on T-cell differentiation.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T-cells from Mouse Splenocytes

Materials:

-

Mouse spleens

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

70 µm cell strainer

-

Red Blood Cell (RBC) Lysis Buffer

-

Naïve CD4+ T-cell isolation kit (e.g., magnetic bead-based negative selection)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640 medium.

-

Create a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer using the plunger of a syringe.

-

Wash the strainer with additional RPMI-1640 to collect all cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in PBS.

-

Isolate naïve CD4+ T-cells using a magnetic bead-based negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-naïve CD4+ T-cells, followed by magnetic separation.

-

The resulting untouched cells are highly enriched for naïve CD4+ T-cells. Count the cells and assess purity by flow cytometry (staining for CD4, CD62L, and CD44).

Protocol 2: In Vitro Differentiation of Mouse Th1 and Th17 Cells

Materials:

-

Isolated naïve CD4+ T-cells

-

24-well tissue culture plates

-

Anti-mouse CD3ε antibody

-

Anti-mouse CD28 antibody

-

Recombinant mouse IL-12

-

Recombinant mouse IL-2

-

Anti-mouse IL-4 antibody

-

Recombinant human TGF-β1

-

Recombinant mouse IL-6

-

Anti-mouse IFN-γ antibody

-

This compound (dissolved in DMSO)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin-Streptomycin, and 2-mercaptoethanol)

Procedure:

-

Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL) in sterile PBS overnight at 4°C.

-

The next day, wash the plate twice with sterile PBS.

-

Seed the isolated naïve CD4+ T-cells at a density of 1 x 10^6 cells/mL in the coated wells.

-

Add soluble anti-mouse CD28 antibody (1-2 µg/mL) to all wells.

-

For Th1 differentiation: Add recombinant mouse IL-12 (10 ng/mL), recombinant mouse IL-2 (10 ng/mL), and anti-mouse IL-4 antibody (10 µg/mL).[8][9]

-

For Th17 differentiation: Add recombinant human TGF-β1 (1-5 ng/mL), recombinant mouse IL-6 (20-50 ng/mL), anti-mouse IFN-γ antibody (10 µg/mL), and anti-mouse IL-4 antibody (10 µg/mL).[9][10]

-

Add this compound at various concentrations (e.g., 10 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO) group.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry Analysis

Materials:

-

Differentiated T-cells from Protocol 2

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A or Monensin

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against mouse CD4, IFN-γ, and IL-17A

-

Flow cytometer

Procedure:

-

Approximately 4-6 hours before harvesting, restimulate the differentiated T-cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to the culture medium.

-

Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin, for the last 4 hours of stimulation to allow for intracellular cytokine accumulation.[11]

-

Harvest the cells from the wells and transfer to FACS tubes.

-

Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Perform surface staining by incubating the cells with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular cytokine antibodies to enter the cells.

-

Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.